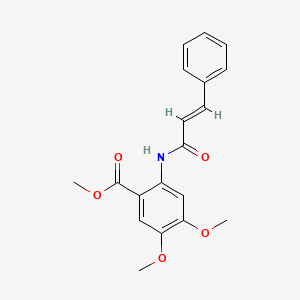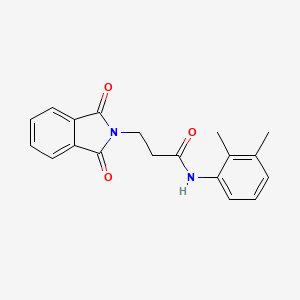
methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate, commonly known as MCD, is a chemical compound with potential applications in scientific research. MCD belongs to the class of cinnamoyl compounds and has been synthesized using various methods.
作用機序
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. For example, MCD has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. MCD has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MCD has been shown to exhibit various biochemical and physiological effects. For example, MCD has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MCD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, MCD has been reported to exhibit analgesic activity by modulating the activity of opioid receptors.
実験室実験の利点と制限
MCD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. Furthermore, MCD has been shown to have low toxicity in animal models. However, there are also limitations to the use of MCD in lab experiments. For example, the solubility of MCD in aqueous solutions is limited, which may affect its bioavailability. Furthermore, the stability of MCD in solution may be affected by pH and temperature.
将来の方向性
There are several future directions for the study of MCD. One potential direction is the investigation of the structure-activity relationship of MCD and its analogs. This may lead to the identification of more potent and selective compounds. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of MCD in animal models and humans. This may provide insight into the optimal dosing regimen and potential side effects of MCD. Furthermore, the investigation of the potential of MCD as a photosensitizer in photodynamic therapy is an area of interest. Finally, the investigation of the potential of MCD as a therapeutic agent for Alzheimer's disease is an area of active research.
Conclusion:
In conclusion, MCD is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the mechanism of action of MCD and to identify its potential therapeutic applications.
合成法
MCD has been synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride in the presence of a catalyst, the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a dehydrating agent, and the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a coupling agent. The yield and purity of MCD depend on the synthesis method used.
科学的研究の応用
MCD has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has also been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, MCD has been studied for its ability to induce apoptosis in cancer cells and for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXOKBZJSYLQEG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)









![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)
![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)